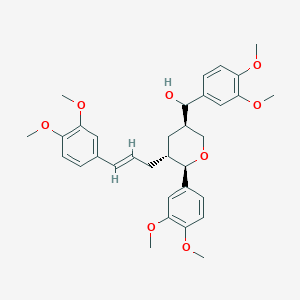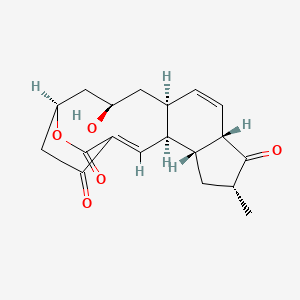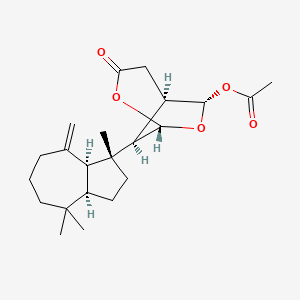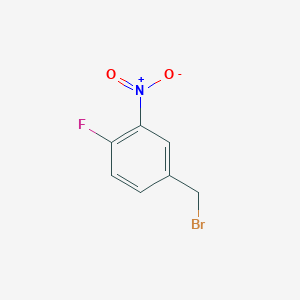
4-Fluoro-3-nitrobenzyl bromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Fluoro-3-nitrobenzyl bromide and its derivatives involves multiple steps, starting from basic aromatic compounds. For instance, the synthesis from nitrobenzaldehyde via a three-step process exhibited good yields, indicating the efficiency of the synthesis methods (Hatano, Ido, & Iwata, 1991). Another study focused on the photosynthesis of 4-nitrobenzyl bromide, starting from 4-nitrotoluene, achieving high product purity and yield under specific conditions, highlighting an environmentally friendly process (Zhou Zeng-yong, 2009).
Molecular Structure Analysis
Molecular structure analysis of 4-Fluoro-3-nitrobenzyl bromide derivatives reveals a range of properties, including nonlinear optical (NLO) behavior, as suggested by quantum chemical calculations and spectroscopic studies. The solvatochromic behavior in the UV region of related compounds implies significant microscopic first hyperpolarizabilities, indicating potential applications in materials science (Karakas, Elmali, Unver, & Svoboda, 2005).
Chemical Reactions and Properties
4-Fluoro-3-nitrobenzyl bromide participates in various chemical reactions, including carbene-catalyzed reductive coupling with nitroalkenes, which proceeds via a single-electron-transfer process generating radicals as key intermediates. This expands the potentials of carbene catalysis, offering unusual transformations for common substrates (Wang, Du, Huang, Wu, Zhang, Yang, & Chi, 2017). Furthermore, its catalytic activity for CO2 reduction and as a substrate for electrosynthesis of 4-nitrophenylacetic acid showcases its versatility in organic synthesis and environmental applications (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).
Applications De Recherche Scientifique
Synthesis of 4H-1-Benzopyrans
4-Fluoro-3-nitrobenzyl bromide is utilized in the synthesis of highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction sequence. This process, which works well with various β-keto compounds, is simple and yields products in a range of 50-92% (Bunce, Rogers, Nago, & Bryant, 2008).
Role in Solvolysis Reactions
In a study on the solvolysis of benzyl and benzoyl halides, 4-fluoro-3-nitrobenzyl bromide played a role in understanding the effect of the ortho nitro group in these reactions. The study provided insights into the kinetics and mechanisms of these solvolysis reactions in various solvents and temperatures (Park, Rhu, Kyong, & Kevill, 2019).
Catalytic Activity in CO2 Reduction
A study demonstrated the use of 4-nitrobenzyl bromide as a catalyst for the reduction of CO2 and as a substrate for electrosynthesis. This research highlighted its potential in environmental applications, particularly in CO2 reduction processes (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).
Synthesis of Fluorinated Analog of Benzamide Neuroleptic
4-Fluoro-3-nitrobenzyl bromide was used in the synthesis of [18F]fluororinated analogs of a benzamide neuroleptic, highlighting its significance in the field of radiopharmaceuticals (Hatano, Ido, & Iwata, 1991).
Use in Radiopharmaceutical Chemistry
Research in radiopharmaceutical chemistry has utilized 4-fluoro-3-nitrobenzyl bromide for the synthesis of various [18F]fluoroaromatic aldehydes. These aldehydes are key intermediates in creating active intermediates like substituted [18F]fluorobenzyl bromides, useful in developing new radiopharmaceuticals (Lemaire, Damhaut, Plenevaux, Cantineau, Christiaens, & Guillaume, 1992).
Safety and Hazards
4-Fluoro-3-nitrobenzyl bromide is classified as a dangerous substance. It has the GHS05 pictogram, indicating that it is corrosive . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary target of 4-Fluoro-3-nitrobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the stability provided by the aromatic ring .
Mode of Action
4-Fluoro-3-nitrobenzyl bromide interacts with its targets through a free radical reaction . The reaction initiates when N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical . This radical removes a hydrogen atom from the benzylic position to form succinimide . Then, the resulting benzylic radical reacts with NBS to form the brominated compound .
Biochemical Pathways
The action of 4-Fluoro-3-nitrobenzyl bromide affects the pathway of electrophilic aromatic substitution . Specifically, it involves the nitration and bromination steps in the multistep synthesis of aromatic compounds . The nitro group of 4-Fluoro-3-nitrobenzyl bromide directs the bromination to the meta position .
Result of Action
The result of the action of 4-Fluoro-3-nitrobenzyl bromide is the formation of brominated aromatic compounds . These compounds have various applications in organic synthesis, serving as intermediates in the production of a wide range of chemicals .
Action Environment
The action of 4-Fluoro-3-nitrobenzyl bromide can be influenced by various environmental factors. For instance, the presence of other substituents on the aromatic ring can affect the position of bromination . Moreover, the reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and selectivity .
Propriétés
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMKMERAYXDUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446495 | |
| Record name | 4-Fluoro-3-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15017-52-4 | |
| Record name | 4-Fluoro-3-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-1-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the abstract doesn't directly address 4-Fluoro-3-nitrobenzyl bromide, we can speculate. The abstract emphasizes the advantage of an "almost traceless" linker []. 4-Fluoro-3-nitrobenzyl bromide, due to its structure, would likely leave a noticeable fragment upon cleavage. Whether this is desirable depends on the specific application of the synthesized library.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

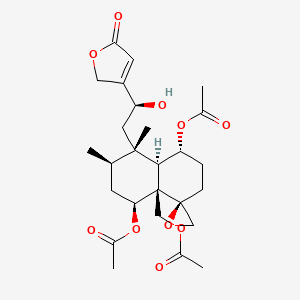
![Propan-2-yl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate](/img/structure/B1254182.png)

![(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1254186.png)
